Product packaging for 2-(2-Methylthiazol-4-yl)acetonitrile(Cat. No.:CAS No. 13458-33-8)

2-(2-Methylthiazol-4-yl)acetonitrile

Cat. No.: B078143
CAS No.: 13458-33-8
M. Wt: 138.19 g/mol
InChI Key: RAPXHYYGOAFSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Methylthiazol-4-yl)acetonitrile (CAS 13458-33-8) is a high-purity chemical building block specializing in the synthesis of novel thiazole-containing compounds. This reagent features a reactive methylene unit adjacent to the nitrile group, making it a versatile precursor for further functionalization and ring formation. Its core value lies in its role in the Hantzsch thiazole synthesis and subsequent oxidative reactions to create more complex molecular architectures. Recent research demonstrates its application in the iodine-mediated oxidative dimerization to yield 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles, which are of significant interest as potential electroluminescent materials . The compound serves as a fundamental scaffold in medicinal chemistry for developing bioactive molecules, given the prevalence of the thiazole motif in pharmaceuticals. It is characterized by a molecular formula of C6H6N2S and a molecular weight of 138.19 g/mol . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2S B078143 2-(2-Methylthiazol-4-yl)acetonitrile CAS No. 13458-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXHYYGOAFSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368071
Record name (2-Methyl-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13458-33-8
Record name (2-Methyl-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Approaches for 2 2 Methylthiazol 4 Yl Acetonitrile and Its Analogs

Established Reaction Pathways for the Formation of the Thiazole (B1198619) Acetonitrile (B52724) Core

The traditional synthesis of the 2-(2-methylthiazol-4-yl)acetonitrile core structure involves a two-stage conceptual approach: the formation of the substituted thiazole ring followed by the introduction of the acetonitrile moiety.

The Hantzsch thiazole synthesis is a cornerstone condensation reaction for forming the thiazole ring. This method typically involves the reaction of a thioamide with an α-halocarbonyl compound. For the synthesis of the 2-methylthiazole (B1294427) core, thioacetamide is reacted with a 3-halo-2-oxopropanal or a related 4-carbon α-haloketone derivative. The mechanism proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Another established approach involves the Knoevenagel condensation. This reaction can be used to construct precursors for the thiazole ring or to build upon an existing ring structure. For instance, a Knoevenagel condensation between an aldehyde and a compound with an active methylene (B1212753) group, like malononitrile, can be a key step in a multi-step synthesis leading to functionalized thiazoles nih.gov.

Once the 2-methyl-4-substituted thiazole ring is formed, a common strategy is to introduce the acetonitrile group via a coupling reaction. This often begins with a 4-halo-2-methylthiazole intermediate (e.g., 4-bromo- or 4-chloro-2-methylthiazole). The acetonitrile group (-CH₂CN) can then be installed through nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide, often in a polar aprotic solvent.

More advanced methods utilize transition-metal-catalyzed cross-coupling reactions. For example, a palladium- or copper-catalyzed reaction could couple a 4-halo-2-methylthiazole with a suitable C1 synthon that can be converted to the acetonitrile group. Electrochemical oxidative cross-coupling reactions have also emerged as a modern technique to activate C-H bonds for creating new carbon-carbon bonds, a strategy that could be applied to acetonitrile integration mdpi.com. Platinum(II)-mediated coupling has also been demonstrated to link acetonitrile with nitrogen-containing heterocycles, showcasing the diverse possibilities in metal-mediated synthesis nih.gov.

Advanced Synthetic Protocols and Optimized Reaction Conditions

Modern synthetic chemistry focuses on improving yield, reducing reaction times, and increasing molecular diversity through advanced protocols. These include the development of novel catalytic systems, optimization of reaction parameters, and the implementation of multi-component reactions.

Catalysts are crucial for enhancing the efficiency and selectivity of thiazole synthesis. Lewis acids, for example, are employed in multicomponent reactions to activate carbonyl groups in aldehydes, facilitating the assembly of 2-acyloxymethyl thiazoles researchgate.net. Transition metals like copper and palladium play a significant role in cross-coupling reactions. Copper(I) iodide (CuI), for instance, has been used to catalyze C–S cross-coupling reactions under microwave-assisted conditions, which could be adapted for thiazole synthesis rsc.org.

In some advanced protocols, biocatalysts are used. For example, a modified chitosan hydrogel has been employed as an eco-friendly biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation nih.gov. The mechanism involves the catalyst's basic hydrazine (B178648) group abstracting a proton, which initiates the cyclization process to form the thiazole ring nih.gov.

Table 1: Comparison of Catalytic Systems in Thiazole Synthesis

Catalyst SystemReactantsReaction TypeRole of CatalystReference
Lewis Acid (e.g., Sc(OTf)₃) Isocyanoacrylate, Aldehyde, Thiocarboxylic AcidMulticomponent ReactionActivates aldehyde for nucleophilic attack researchgate.net
Copper(I) Iodide (CuI) 2-(4-bromo phenyl)-benzothiazole, ThiolsC-S Cross-CouplingFacilitates coupling of thiol and aryl halide rsc.org
Palladium(II) Complex Arylaldehydes, Malononitrile, PhenylhydrazineMulticomponent ReactionCatalyzes formation of pyrazole-4-carbonitriles nih.gov
Chitosan Schiff's Base (TCsSB) Thiosemicarbazone, Hydrazonoyl ChloridesDehydrative CyclizationActs as a basic catalyst to facilitate proton abstraction nih.gov

The choice of solvent and the control of temperature are critical for maximizing product yield and minimizing side reactions. In an improved synthesis of 2-cyanomethyl-4-phenylthiazoles, glycerol was used as an environmentally benign solvent under focused microwave irradiation researchgate.net. This "green chemistry" approach not only resulted in excellent yields but also simplified the work-up process with short reaction times researchgate.net.

The use of unconventional energy sources like microwave irradiation and ultrasonic waves can dramatically influence reaction outcomes. Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating researchgate.net. Similarly, ultrasonic irradiation can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, providing the necessary activation energy under mild bulk conditions nih.govnih.gov. Acetonitrile itself can serve as both a reactant and a solvent in certain coupling reactions, though its use must be carefully controlled based on the reaction temperature and catalyst system nih.govrsc.orgmdpi.com.

Table 2: Effect of Reaction Conditions on Product Yield

ReactionSolventEnergy SourceTemperatureTimeYieldReference
Synthesis of 2-cyanomethyl-4-phenylthiazoles GlycerolConventional Heating110-120°CSeveral hoursLower Yield researchgate.net
Synthesis of 2-cyanomethyl-4-phenylthiazoles GlycerolMicrowave IrradiationNot specified3.5 - 4.5 minExcellent Yield researchgate.net
Synthesis of Pyrazole-4-carbonitriles WaterUltrasonic Irradiation80°C15 minHigh Yield (up to 97%) nih.gov
C-S Cross-Coupling AcetonitrileMicrowave Irradiation80°C25-35 minGood to Excellent rsc.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach is ideal for creating libraries of structurally diverse analogs of this compound.

Several MCRs have been developed for the synthesis of functionalized thiazoles and related heterocycles. One such reaction involves the Lewis acid-catalyzed condensation of an isocyanoacrylate, an aldehyde, and a thiocarboxylic acid to produce diverse 2-acyloxymethyl thiazoles researchgate.net. Another strategy uses the condensation of cyanothioacetamide, carbonyl compounds, and enamines, initiated by a Knoevenagel reaction, to form 2-thionicotinonitrile derivatives researchgate.net. These MCRs offer significant advantages, including simplified procedures, reduced waste, and the rapid assembly of complex molecules from simple precursors nih.govnih.govmdpi.com.

Table 3: Examples of Multi-component Reactions for Heterocycle Synthesis

Product TypeComponent 1Component 2Component 3Catalyst/ConditionsReference
2-Acyloxymethyl Thiazoles Methyl 3-(N,N-dimethylamino)-2-isocyanoacrylateAldehydesThiocarboxylic AcidsLewis Acid researchgate.net
2-Thionicotinonitriles CyanothioacetamideCarbonyl CompoundsEnaminesKnoevenagel initiation researchgate.net
Chromeno[2,3-b]pyridines SalicylaldehydesMalononitrile dimerMalonic AcidDMSO solvent nih.gov
Pyrazole-4-carbonitriles Aromatic AldehydeMalononitrilePhenylhydrazineMATYPd Complex / Ultrasound nih.gov

Chemo-selective Synthesis and Regiochemical Considerations for Thiazole Substitution

The synthesis of specifically substituted thiazoles, such as this compound, requires precise control over reaction conditions and reagent selection to ensure the desired arrangement of functional groups on the heterocyclic core. The inherent electronic properties of the thiazole ring dictate its reactivity, making a thorough understanding of these characteristics essential for predicting and controlling the outcomes of substitution reactions. Chemo-selectivity, the ability to react with one functional group in the presence of others, and regioselectivity, the control of the position of substitution, are paramount in the strategic construction of thiazole analogs.

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. The distribution of electrons within this ring is not uniform; the C2 position (between the two heteroatoms) is electron-deficient, while the C5 position is comparatively electron-rich. researchgate.net This electronic distribution is a key factor governing its reactivity. Electrophilic substitution reactions, for instance, preferentially occur at the C5 and C4 positions, whereas nucleophiles tend to attack the electron-poor C2 position. researchgate.net

A cornerstone in the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis, a versatile and widely employed method that involves the condensation reaction between an α-haloketone and a thioamide. nih.govchemhelpasap.comnih.gov This method is inherently regioselective, as the substitution pattern of the final thiazole product is directly determined by the structures of the starting materials. For the synthesis of this compound, the Hantzsch method would involve the reaction of thioacetamide with a 4-halo-3-oxobutanenitrile. This approach builds the desired substitution pattern directly into the ring structure during its formation. The Hantzsch synthesis and its variations remain a dominant strategy due to their simplicity and high yields. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org

Modern synthetic methodologies have further expanded the toolkit for the selective functionalization of the thiazole ring. Palladium-catalyzed C–H activation, for example, has emerged as a powerful strategy for the regioselective introduction of substituents onto a pre-formed thiazole core. rsc.org These advanced methods allow for the creation of diverse thiazole derivatives with precise control over the substitution pattern at the C2, C4, and C5 positions, often under mild conditions. rsc.org

The following tables summarize the key regiochemical considerations for substitution on the thiazole ring and provide a strategic overview of the Hantzsch synthesis for preparing target molecules like this compound.

Table 1: Regiochemical Selectivity of Reactions on the Thiazole Ring

Reaction TypePreferred Position of AttackMechanistic Rationale
Electrophilic Substitution C5 (primary), C4 (if C5 is blocked)The C5 position is the most electron-rich carbon in the ring, making it the most favorable site for attack by electrophiles.
Nucleophilic Substitution C2The C2 position is the most electron-deficient carbon due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack.
Deprotonation (Metallation) C2The proton at the C2 position is the most acidic, allowing for selective removal by strong bases (e.g., organolithium reagents) to form a nucleophilic C2-metalated species.
Palladium-Catalyzed C-H Activation C5Directed C-H functionalization reactions, particularly those catalyzed by palladium, have been developed to achieve high selectivity for the C5 position.

Table 2: Hantzsch Synthesis Strategy for this compound and Analogs

Chemical Reactivity and Derivatization Strategies of 2 2 Methylthiazol 4 Yl Acetonitrile

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, serving as a key handle for molecular diversification.

Nucleophilic Additions and Subsequent Cyclization Reactions

The carbon-nitrogen triple bond of the nitrile group in 2-(2-Methylthiazol-4-yl)acetonitrile is susceptible to nucleophilic attack. This reactivity can be harnessed to construct new ring systems. For instance, the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, can lead to the formation of cyclic ketones after acidic hydrolysis. wikipedia.org While direct application to this compound would require a second nitrile group, this principle highlights the potential for cyclization reactions.

Another powerful method for constructing heterocyclic compounds is the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgumich.eduorganic-chemistry.orgchemrxiv.org The active methylene (B1212753) group adjacent to the nitrile in this compound makes it a suitable candidate for such reactions. A modified Gewald reaction, using 1,4-dithiane-2,5-diol (B140307) as an aldehyde precursor, has been shown to produce 2-substituted thiazoles from nitriles with substitution at the α-carbon, which is the case for the title compound. nih.gov

Reduction Reactions Leading to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, providing a gateway to a wide array of amine derivatives. A common and potent reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). This reagent effectively converts nitriles to their corresponding primary amines, such as 2-(2-methylthiazol-4-yl)ethan-1-amine. This amine can then be further functionalized through reactions like acylation, alkylation, or sulfonylation to generate a library of new compounds.

Reactions at the Thiazole (B1198619) Ring System

The thiazole ring itself is an aromatic heterocycle with its own characteristic reactivity patterns.

Electrophilic Aromatic Substitution Patterns on the Thiazole Moiety

The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the 2-methyl group is an activating group, which, along with the sulfur atom, tends to direct incoming electrophiles to the C5 position of the thiazole ring.

Nucleophilic Substitution on the Thiazole Framework

Nucleophilic substitution on the thiazole ring is generally less facile than electrophilic substitution. It typically requires the presence of a good leaving group, such as a halogen, at one of the ring positions. If a halogen were present on the thiazole ring of this compound, it could potentially be displaced by various nucleophiles, allowing for the introduction of new functional groups.

Diversification through Functional Group Interconversions

Formation of Schiff Bases and Hydrazide Derivatives

The acetonitrile (B52724) functional group in this compound serves as a versatile precursor for the synthesis of various derivatives, notably hydrazides and their subsequent Schiff bases. These transformations are fundamental steps in constructing more complex molecular architectures.

The conversion of the nitrile group into a hydrazide is typically not a direct process. The established route involves a two-step sequence. First, the nitrile is hydrolyzed to the corresponding carboxylic acid, 2-(2-methylthiazol-4-yl)acetic acid, or converted to its ester, such as ethyl 2-(2-methylthiazol-4-yl)acetate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol, to yield the target hydrazide, 2-(2-methylthiazol-4-yl)acetohydrazide. ekb.egnih.gov This hydrazide is a key building block due to the nucleophilic nature of its terminal -NH₂ group.

Once the acetohydrazide derivative is synthesized, it can readily undergo condensation reactions with a wide array of aldehydes and ketones to form the corresponding N-acylhydrazones, which are a class of Schiff bases. nih.govnih.gov This reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in ethanol. nih.govnih.gov The resulting Schiff bases are valuable intermediates in their own right, particularly for the synthesis of various heterocyclic rings.

The general synthetic pathway is outlined in the table below.

StepReactant 1Reactant 2Key Reagents/ConditionsProductReference
1 This compoundWater/AlcoholAcid/Base catalyst2-(2-Methylthiazol-4-yl)acetic acid/ester ekb.egnih.gov
2 2-(2-Methylthiazol-4-yl)acetic acid esterHydrazine HydrateEthanol, Reflux2-(2-Methylthiazol-4-yl)acetohydrazide ekb.egnih.gov
3 2-(2-Methylthiazol-4-yl)acetohydrazideAldehyde or KetoneEthanol, Glacial Acetic Acid, RefluxSchiff Base (N-acylhydrazone) derivative nih.govnih.gov

Integration into Polycyclic Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Thiazolidinones)

The nitrile and hydrazide functionalities of this compound and its derivatives are pivotal for their integration into a variety of polycyclic heterocyclic systems. These heterocycles are of significant interest in medicinal and materials chemistry.

Triazoles: The 1,2,4-triazole (B32235) ring system can be constructed from the 2-(2-methylthiazol-4-yl)acetohydrazide intermediate. Several synthetic strategies exist. One common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbazate salt. This salt, upon reaction with hydrazine hydrate, cyclizes to form a 3-substituted-4-amino-5-mercapto-1,2,4-triazole. rdd.edu.iq Alternative methods include reacting the hydrazide with various one-carbon donors or other reagents that facilitate cyclization. nih.govorganic-chemistry.org

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers can be synthesized from this compound.

1,2,4-Oxadiazoles: The synthesis of this isomer typically starts directly from the nitrile. The nitrile group reacts with hydroxylamine (B1172632) to form the corresponding amidoxime (B1450833), 2-(2-methylthiazol-4-yl)acetamidoxime. This intermediate is then acylated with a carboxylic acid or its derivative, and the resulting O-acyl amidoxime undergoes cyclodehydration, often by heating, to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.govorganic-chemistry.orgmdpi.com

1,3,4-Oxadiazoles: This isomer is generally synthesized from the 2-(2-methylthiazol-4-yl)acetohydrazide intermediate. A widely used method is the cyclodehydration of the hydrazide with a carboxylic acid, often in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com Another prominent route involves reacting the hydrazide with carbon disulfide in a basic medium to form an intermediate that can be oxidatively cyclized to a 5-mercapto-1,3,4-oxadiazole. rdd.edu.iq

Thiazolidinones: The synthesis of 4-thiazolidinones bearing the 2-(2-methylthiazol-4-yl)acetyl moiety relies on the Schiff base intermediates described previously (Section 3.3.1). The N-acylhydrazones (Schiff bases) are subjected to a cyclocondensation reaction with a mercaptoalkanoic acid, most commonly mercaptoacetic acid (thioglycolic acid). nih.gov This reaction is typically carried out in a solvent like dimethylformamide (DMF) or benzene, sometimes with a catalyst such as anhydrous zinc chloride, and involves the removal of water to drive the cyclization. nih.gov This yields N-substituted-2-aryl-4-thiazolidinone derivatives.

The following table summarizes the key synthetic strategies for these heterocyclic systems starting from this compound or its hydrazide derivative.

Target HeterocycleStarting MaterialKey IntermediateCommon Reagents for CyclizationReference
1,2,4-Triazole 2-(2-Methylthiazol-4-yl)acetohydrazideDithiocarbazate1. CS₂, KOH2. Hydrazine Hydrate rdd.edu.iqnih.gov
1,2,4-Oxadiazole This compoundAmidoxime1. NH₂OH2. Carboxylic Acid, Heat nih.govorganic-chemistry.org
1,3,4-Oxadiazole 2-(2-Methylthiazol-4-yl)acetohydrazideDiacylhydrazineCarboxylic Acid, POCl₃ mdpi.com
4-Thiazolidinone Schiff Base (from hydrazide)-Mercaptoacetic Acid, ZnCl₂ nih.govsysrevpharm.org

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Role in the Development of New Materials and Agrochemicals

While the primary focus of research on 2-(2-Methylthiazol-4-yl)acetonitrile and its derivatives has been in the pharmaceutical realm, the versatile chemistry of the thiazole (B1198619) ring also lends itself to applications in materials science and agriculture.

In the field of agrochemicals, thiazole-based compounds have shown significant promise. A series of novel thiazolyl hydrazine (B178648) derivatives were synthesized and demonstrated potent antifungal activity against several phytopathogenic fungi, including Botryosphaeria dothidea and Gibberella sanbinetti. semanticscholar.org The efficacy of some of these compounds was found to be superior to that of commercial fungicides, highlighting the potential of this chemical class in developing new crop protection agents. semanticscholar.org

In materials science, the thiazole ring is valued for its unique electronic properties and ability to coordinate with metals. Thiazole derivatives have historically been used as vulcanizing accelerators in the rubber industry and as photographic sensitizers in cyanine (B1664457) dyes. nih.gov More contemporary research explores the use of thiazole-containing molecules as ligands for creating metal complexes with specific catalytic or electronic properties. mdpi.com Furthermore, the development of disulfide-tethered thiazoles creates essential building blocks for applications in synthetic chemistry and biology, leveraging the unique properties of the disulfide bond. acs.org The synthesis of ferrocene-based thiazole derivatives in green solvents like deep eutectic solvents also opens avenues for creating new materials with potential antibacterial applications. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbon-13 (¹³C), and other NMR-active nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 2-(2-Methylthiazol-4-yl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the thiazole (B1198619) ring, and the acetonitrile (B52724) moiety.

Based on data from structurally related compounds, the following chemical shifts can be anticipated:

Methyl Protons (C H₃-): The protons of the methyl group attached to the C2 position of the thiazole ring are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-2.8 ppm. For instance, the methyl protons of 2-methylthiazole (B1294427) are observed at approximately 2.7 ppm.

Thiazole Proton (-C H=): The single proton at the C5 position of the thiazole ring would likely resonate as a singlet downfield, estimated to be in the range of δ 7.0-7.3 ppm. In 4-methylthiazole (B1212942), the C5-H proton appears around 6.87 ppm chemicalbook.com.

Methylene (B1212753) Protons (-C H₂CN): The two protons of the methylene group adjacent to the nitrile group and the thiazole ring are expected to appear as a singlet. Their chemical shift would be influenced by both the aromatic thiazole ring and the electron-withdrawing nitrile group, likely placing them in the region of δ 3.8-4.2 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Methyl (CH₃)2.5 - 2.8SingletBased on data for 2-methylthiazole chemicalbook.com.
Thiazole (C5-H)7.0 - 7.3SingletBased on data for 4-methylthiazole chemicalbook.com.
Methylene (CH₂)3.8 - 4.2SingletInfluenced by adjacent thiazole and nitrile groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The predicted chemical shifts for the carbon atoms are as follows:

Methyl Carbon (-C H₃): The carbon of the methyl group is expected to have a chemical shift in the upfield region, around δ 15-20 ppm.

Methylene Carbon (-C H₂CN): The carbon of the methylene group will be shifted downfield due to the adjacent electron-withdrawing groups, likely appearing in the range of δ 20-25 ppm.

Nitrile Carbon (-C N): The carbon of the nitrile group typically resonates in the region of δ 115-120 ppm.

Thiazole Carbons: The carbon atoms of the thiazole ring will have characteristic chemical shifts. The C2 carbon, bonded to the methyl group and nitrogen, is expected around δ 165-170 ppm. The C4 carbon, attached to the acetonitrile side chain, would likely appear in the δ 145-150 ppm range. The C5 carbon is anticipated to be the most upfield of the ring carbons, around δ 115-120 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Methyl (CH₃)15 - 20
Methylene (CH₂)20 - 25
Nitrile (CN)115 - 120
Thiazole (C5)115 - 120
Thiazole (C4)145 - 150
Thiazole (C2)165 - 170

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the analysis of organofluorine compounds. If a fluorine atom were introduced into the structure of this compound, for example, at the methyl group or on the thiazole ring, ¹⁹F NMR would be essential for its characterization. The chemical shift of the fluorine signal would be highly sensitive to its electronic environment, providing valuable structural information. For instance, the introduction of a fluorine atom could be used to probe metabolic pathways of the molecule in biological systems chemicalbook.com. The ¹⁹F chemical shift is typically reported relative to a standard such as CFCl₃.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight. The fragmentation of this molecular ion would likely involve cleavage of the bonds within the thiazole ring and the acetonitrile side chain chemguide.co.uklibretexts.org. Common fragmentation pathways for thiazole derivatives include the loss of the side chain and cleavage of the ring itself libretexts.org.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it forms charged droplets that, upon solvent evaporation, yield gas-phase ions. For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the m/z value to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different chemical formulas. HRMS would be invaluable in confirming the elemental composition of this compound and its fragments, providing a high degree of confidence in its identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its bonds. For this compound, the key functional groups are the thiazole ring, the methyl group, and the nitrile group.

The characteristic absorption bands for these functional groups are expected in the following regions:

Nitrile (C≡N) stretch: The C≡N triple bond exhibits a sharp and intense absorption band in the region of 2200-2300 cm⁻¹. This is a highly characteristic peak for nitriles. For aromatic nitriles, this peak may appear at a slightly lower frequency (2220-2240 cm⁻¹) due to conjugation. rsc.org

Thiazole ring vibrations: The thiazole ring gives rise to several characteristic bands. These include C=N and C=C stretching vibrations, typically observed in the 1500-1650 cm⁻¹ region. The C-S stretching vibration is usually found in the 600-800 cm⁻¹ range.

Methyl (CH₃) group vibrations: The C-H stretching vibrations of the methyl group are expected around 2850-3000 cm⁻¹. C-H bending vibrations appear in the 1375-1450 cm⁻¹ region.

C-H vibrations of the thiazole ring: The C-H stretching vibration of the thiazole ring is typically observed above 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2220 - 2260Strong, Sharp
Thiazole Ring (C=N, C=C)Stretch1500 - 1650Medium to Strong
Methyl (C-H)Stretch2850 - 3000Medium
Methyl (C-H)Bend1375 - 1450Medium
Thiazole Ring (C-H)Stretch> 3000Medium
Thiazole Ring (C-S)Stretch600 - 800Weak to Medium

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

HPLC is a highly sensitive and accurate technique for the quantitative analysis of compounds. The choice of the stationary phase (column) and mobile phase is critical for achieving good separation. For thiazole derivatives, reversed-phase HPLC is often employed.

While a specific HPLC method for this compound is not detailed in the provided search results, a method developed for a novel aminothiazole (21MAT) provides a relevant example. researchgate.netnih.gov This method utilized a Phenomenex® Luna C18 column with an isocratic elution. researchgate.netnih.gov The mobile phase consisted of a mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile. researchgate.netnih.gov Detection was carried out using a UV detector at 272 nm. researchgate.netnih.gov

For the analysis of this compound, a similar approach could be adopted. A C18 column would be a suitable choice for the stationary phase. The mobile phase would likely be a mixture of acetonitrile and water, possibly with an acid additive like formic acid or trifluoroacetic acid to improve peak shape. The UV detector would be set to a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV region due to the conjugated thiazole system.

Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Conditions for Thiazole Derivatives
ParameterConditionReference
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) researchgate.netnih.gov
Mobile Phase 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile researchgate.netnih.gov
Flow Rate 1 mL/min researchgate.netnih.gov
Detection UV at 272 nm researchgate.netnih.gov
Elution Type Isocratic researchgate.netnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. It involves a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, a solvent system that moves up the plate by capillary action.

In the synthesis of thiazole derivatives, TLC is commonly used to track the consumption of starting materials and the formation of the product. The choice of the mobile phase (eluent) is crucial for achieving good separation of the spots on the TLC plate. A common eluent system for thiazole derivatives is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) for the compounds of interest, typically between 0.2 and 0.8.

For instance, in the synthesis of certain thiazole derivatives, a mobile phase of dichloromethane and methanol in a 9:1 ratio has been used. researchgate.net In another example, a mixture of methanol and acetone (B3395972) (1:1) was employed. The progress of reactions can be verified by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Table 3: General Thin-Layer Chromatography (TLC) Parameters for Monitoring Thiazole Derivative Syntheses
ParameterDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)
Visualization UV light (254 nm), or staining with reagents such as potassium permanganate (B83412) or iodine.
Application Monitoring the progress of the reaction by spotting starting materials, reaction mixture, and co-spot.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 2-(2-Methylthiazol-4-yl)acetonitrile, DFT calculations, often using the B3LYP exchange-correlation functional with various basis sets like 6-311++G(d,p), have been employed to understand their structural and electronic properties. researchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP surfaces are used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net These maps show the charge distribution and are valuable for understanding intermolecular interactions.

Spectroscopic Properties: DFT can be used to predict vibrational frequencies (FT-IR and FT-Raman spectra) and electronic absorption spectra (UV-Vis), which can then be compared with experimental data to validate the computational model. researchgate.netkbhgroup.in

For instance, studies on related thiazole (B1198619) derivatives have shown that the introduction of different substituents can significantly alter the electronic properties and reactivity of the molecule. kbhgroup.incu.edu.eg DFT calculations have also been used to explore the tautomeric forms of similar thiazole-containing compounds, predicting the most stable structures under different conditions. nih.govsemanticscholar.org

Table 1: Key Parameters from DFT Calculations for Thiazole Derivatives

ParameterDescriptionSignificance
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and kinetic stability. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential around a molecule.Predicts sites for electrophilic and nucleophilic attack. researchgate.net
Global Hardness (η) A measure of resistance to change in electron distribution.Relates to the stability and reactivity of the molecule. researchgate.net
Electronegativity (χ) The power of an atom to attract electrons to itself.Influences bond polarity and reactivity. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and development.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govimpactfactor.org For derivatives of this compound, docking studies have been used to investigate their potential as inhibitors of various enzymes. nih.govnih.gov The results are often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. impactfactor.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. nih.gov This can help to assess the stability of the docked pose and to identify conformational changes in both the ligand and the protein upon binding.

For example, docking studies on thiazole derivatives have identified potential binding modes in the active sites of enzymes like tubulin and cyclooxygenase. researchgate.netekb.eg These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors.

Table 2: Application of Molecular Docking and MD Simulations

TechniquePurposeKey Outputs
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein.Docking score, binding energy, identification of key binding interactions. impactfactor.orgnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to assess the stability of the ligand-protein complex.Trajectory of atomic positions, analysis of conformational changes, binding free energy calculations. nih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. nih.gov This is particularly useful for understanding the synthesis of complex molecules like derivatives of this compound.

By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathway and optimize reaction conditions to improve yield and selectivity. For instance, computational studies have been used to investigate the formation pathways of thiazoles in the Maillard reaction. nih.gov DFT calculations can also help to understand the regioselectivity of reactions involving thiazole rings. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches use computational methods to correlate structural features with activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural descriptors. nih.gov These models can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated from a set of active compounds and used to screen virtual libraries for new potential hits.

For thiazole derivatives, SAR studies have been used to identify key structural features responsible for their antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.govnih.govnih.gov For example, the nature and position of substituents on the thiazole ring can have a significant impact on the compound's potency and selectivity. nih.gov

Biological Activities and Pharmacological Relevance of 2 2 Methylthiazol 4 Yl Acetonitrile Derivatives

Antimicrobial Properties

The thiazole (B1198619) nucleus is a key component in many compounds exhibiting antimicrobial properties. mdpi.com Its derivatives have been extensively studied for their ability to combat bacterial and fungal infections, offering potential alternatives to existing antimicrobial agents, especially in the face of rising drug resistance. mdpi.comnih.gov The amphiphilic nature of some thiazole derivatives facilitates their interaction with and disruption of microbial cell membranes, leading to cell death. mdpi.com

Derivatives of 2-(2-methylthiazol-4-yl)acetonitrile have shown notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. ekb.egnih.gov The structural features of these derivatives play a crucial role in their efficacy. For instance, the presence of specific substituents on the thiazole ring can significantly enhance their antibacterial potency. mdpi.com

Research has demonstrated that certain 2,4-disubstituted thiazole derivatives exhibit significant antibacterial action. mdpi.com In one study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and evaluated for their in-vitro antibacterial activity. All the synthesized compounds displayed good activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2-4 µg/mL. nih.govresearchgate.net Notably, compounds with specific substitutions on the phenylfuran ring were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov

Another study focused on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine the antibacterial properties of both thiazole and sulfonamide groups. nih.gov Several of these compounds showed potent activity against both Gram-negative and Gram-positive bacteria. Specifically, derivatives with 4-tert-butyl and 4-isopropyl substitutions demonstrated attractive antibacterial activity against multiple strains, with the isopropyl-substituted derivative showing a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov

The mechanism of action for these thiazole-based compounds often involves the disruption of the bacterial cell wall or membrane. mdpi.com The inherent amphiphilicity of certain thiazole derivatives allows them to integrate into the bacterial cell membrane, leading to leakage of cytoplasmic contents and ultimately cell death. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives
Compound/DerivativeBacterial Strain(s)Activity (MIC)Reference(s)
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acidsGram-positive bacteria (including multidrug-resistant isolates)2-4 µg/mL nih.gov, researchgate.net
Isopropyl-substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideS. aureus, A. xylosoxidans3.9 µg/mL nih.gov
2-Cyano-N-(5-methylthiazol-2-yl)acetamide derivatives (3, 9a, 9c, 4a, 6c)Gram-positive and Gram-negative bacteriaGood activity ekb.eg
Pyridine-3-carbonitrile and oxopyridine-3-carboxylate derivatives (16, 21a, 21b, 24)Gram-positive and Gram-negative bacteriaEffective activity ekb.eg

Derivatives of this compound have also emerged as promising antifungal agents, particularly against Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.gov The antifungal efficacy of these compounds is often linked to their lipophilicity and their ability to interfere with the fungal cell wall or membrane. nih.govnih.gov

A study investigating a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system reported very strong activity against clinical C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov The mechanism of action for these derivatives is believed to involve disruption of the fungal cell wall structure and/or the cell membrane. nih.govnih.gov

Furthermore, research on 2-amino-4,5-diarylthiazole derivatives revealed their potential against Candida albicans. nih.gov One derivative, after a demethylation process, exhibited anti-Candida albicans activity with an MIC80 of 9 µM, which is comparable to the widely used antifungal drug fluconazole. nih.gov The introduction of an amide bond at the C2 position and aryl groups at the C4 and C5 positions of the 2-aminothiazole (B372263) moiety were key structural modifications in developing these potent antifungal agents. nih.gov

The amphiphilic character of thiazole derivatives is also a significant factor in their antifungal activity, enabling them to effectively interact with and penetrate the fungal cell membrane. mdpi.com This interaction can lead to cytoplasmic leakage and subsequent cell death. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives
Compound/DerivativeFungal Strain(s)Activity (MIC)Reference(s)
Thiazole derivatives with a cyclopropane systemCandida albicans0.008–7.81 µg/mL nih.gov, nih.gov
Demethylated 2-amino-4,5-diarylthiazole derivative (5a8)Candida albicansMIC80 = 9 µM nih.gov
2,4-disubstituted thiazole derivatives (8, 9)Not specifiedGood activity researchgate.net
2-Cyano-N-(5-methylthiazol-2-yl)acetamide derivatives (16, 21a, 21b, 24)Not specifiedEffective activity ekb.eg

Anticancer and Antiproliferative Effects

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs. nih.gov Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and the modulation of cellular signaling pathways. nih.govnih.gov

Kinases are critical regulators of cell cycle progression and are often dysregulated in cancer. Therefore, kinase inhibitors are a major class of anticancer drugs. Derivatives of this compound have been shown to inhibit several key kinases, including Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 9 (CDK9), and Sirtuin 2 (SIRT2).

CDK2 and CDK9 Inhibition: A series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines were identified as potent inhibitors of both CDK2 and CDK9, with Ki values in the low nanomolar range. acs.org One of the most selective compounds inhibited CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity for CDK9 over CDK2. acs.org This selective inhibition of CDK9 is particularly significant as it can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in cancer cells. acs.org

SIRT2 Inhibition: SIRT2, a histone deacetylase, is another important target in cancer therapy. nih.govnih.gov Thiazole-based compounds have been identified as effective SIRT2 inhibitors. mdpi.com Through structure-based drug design, researchers have developed thiazole derivatives that exhibit significant SIRT2 inhibitory activity. nih.govnih.gov For example, a thiazole-containing derivative, T1, showed a SIRT2 IC50 of 17.3 µM. mdpi.com Further studies have identified even more potent inhibitors by optimizing the interactions with the SIRT2 binding pocket, particularly through hydrophobic contacts and π-π stacking. nih.gov

Table 3: Kinase Inhibitory Activity of Selected this compound Derivatives
Compound/DerivativeTarget Kinase(s)Activity (IC50/Ki)Reference(s)
5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine (12u)CDK9IC50 = 7 nM acs.org
5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines (Ia, 12a)CDK1, CDK2, CDK9Ki = 1-6 nM acs.org
Thiazole-based SIRT2 inhibitor (T1)SIRT2IC50 = 17.3 µM mdpi.com
Thienopyrimidinone-based SIRT2 inhibitor (ICL-SIRT078)SIRT2IC50 = 1.45 µM acs.org

Derivatives of this compound exert their anticancer effects by modulating various cellular pathways, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Cell Cycle Arrest and Apoptosis: Thiazolidine-2,4-dione (TZD) derivatives have been shown to induce apoptosis and inhibit tumor angiogenesis. nih.gov One novel TZD derivative demonstrated significant antiproliferative activities against HepG2 and MCF-7 cancer cell lines, with IC50 values of 2.04 ± 0.06 µM and 1.21 ± 0.04 µM, respectively. nih.gov This compound also induced cell cycle arrest at the S phase and increased the total apoptotic rate in MCF-7 cells. nih.gov Similarly, certain indole (B1671886) derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov

Inhibition of Tubulin Polymerization: Several 2-amino-4-phenylthiazole (B127512) derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. nih.gov By interfering with microtubule assembly, these compounds can effectively halt cell proliferation. nih.gov

Downregulation of Oncogenic Molecules: The anticancer activity of some derivatives is linked to their ability to downregulate the expression of oncogenic microRNAs and proteins. For instance, active indole derivatives were found to significantly decrease the levels of oncogenic miR-25, IL-6, and c-Myc, while increasing the expression of tumor suppressor microRNAs. nih.gov

Table 4: Cellular Effects of Selected this compound Derivatives
Compound/DerivativeCell Line(s)EffectIC50 ValueReference(s)
Thiazolidine-2,4-dione derivative (22)HepG2Antiproliferative2.04 ± 0.06 µM nih.gov
Thiazolidine-2,4-dione derivative (22)MCF-7Antiproliferative, Apoptosis, S-phase arrest1.21 ± 0.04 µM nih.gov
Indole derivatives (4g, 4a, 4c)HCT-116Antiproliferative, S and G2/M phase arrest7.1±0.07, 10.5± 0.07, 11.9± 0.05 µM nih.gov
2-Aminothiazole acetamide (B32628) derivative (10a)Not specifiedTubulin polymerization inhibition2.69 µM nih.gov

Neuropharmacological Applications

The thiazole scaffold is also being explored for its potential in treating neurodegenerative diseases. mdpi.com SIRT2, which is highly expressed in the central nervous system, is implicated in neurodegenerative processes, and its inhibition is considered a promising therapeutic strategy. mdpi.com

Thiazolidine-2,4-dione (TZD) derivatives have shown neuroprotective effects in a model of Alzheimer's disease. nih.gov Specific TZD derivatives were found to alleviate scopolamine-induced cognitive decline in rats. nih.gov These compounds are being investigated for their potential as anti-Alzheimer's agents, possibly through their anticholinergic activity. nih.gov

Furthermore, the inhibition of SIRT2 by thiazole-based compounds has been shown to protect neurons from toxicity in models of Parkinson's disease. mdpi.com This highlights the potential of this compound derivatives in the development of novel treatments for a range of neurodegenerative disorders.

Acetylcholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease (AD) involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov By inhibiting AChE, the levels of acetylcholine in the brain are increased, which can help to alleviate the cognitive symptoms of AD. nih.gov Several derivatives based on the thiazole scaffold have been synthesized and evaluated for their AChE inhibitory activity.

A series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles were developed and tested as AChE inhibitors. nih.gov Structure-activity relationship studies revealed that the nature of the substituent at the 3-position of the acrylonitrile (B1666552) core significantly influenced the inhibitory activity. nih.gov The most potent compound in this series featured a 5-(4-chlorophenyl)furan-2-yl group, exhibiting an IC50 value of 64 µM. nih.gov Kinetic studies indicated a competitive inhibition pattern, and molecular docking suggested that the compound binds to the periphery of the AChE active site. nih.gov

In another study, a series of imidazole-thiazole hybrids were synthesized and their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were investigated. researchgate.net The development of dual inhibitors for both AChE and BuChE is considered a promising approach for managing AD. mdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives

Compound ClassMost Active Compound ExampleTarget EnzymeIC50 ValueInhibition Type
(E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles7g: with [5-(4-chlorophenyl)furan-2-yl]AChE64 µMCompetitive
Imidazole-Thiazole HybridsNot specified in abstractAChE & BuChE--

IC50: The half maximal inhibitory concentration. Data sourced from references nih.govresearchgate.net.

Neuroprotective Efficacy in Disease Models

Alzheimer's disease is a neurodegenerative disorder characterized by the loss of cholinergic neurons and a decline in memory. nih.gov Beyond direct enzyme inhibition, certain thiazole derivatives have demonstrated neuroprotective effects in preclinical models of dementia.

Thiazolidine-2,4-dione (TZD) derivatives were investigated for their ability to mitigate memory deficits in a scopolamine-induced Alzheimer's model in rats. nih.gov Specifically, (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) were shown to alleviate cognitive decline induced by scopolamine. nih.gov These findings suggest that these thiazolidine-2,4-dione derivatives have a neuroprotective effect, positioning them as potential starting points for the development of new anti-Alzheimer's agents. nih.gov

Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Compounds containing the acrylonitrile scaffold have been reported to possess antioxidant activity, which could be beneficial in the context of neurodegenerative diseases like Alzheimer's. nih.gov

In one study, new thiazole-based derivatives were synthesized and evaluated for multiple biological activities, including antioxidant properties. nih.gov While specific data on this compound derivatives was not detailed, the broader class of thiazole derivatives is recognized for its potential to inhibit enzymes and pathways involved in various diseases. nih.gov For instance, certain artificial phenols are noted for their antioxidant activity, and combinations of these can produce synergistic anti-inflammatory effects by modulating the gene expression of inflammatory mediators like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa). nih.gov This highlights the general potential of phenolic and heterocyclic compounds in combating inflammation and oxidative stress. nih.gov

Antitubercular and Antiviral Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. nih.gov The thiazole moiety is a key component in compounds explored for this purpose.

A series of (2-aminothiazol-4-yl)methylester derivatives were synthesized and screened for their in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds showing interesting activity. nih.gov Furthermore, thiazolidin-4-one derivatives have gained significant attention as promising antitubercular agents due to their structural diversity and potent inhibitory effects, with some compounds demonstrating MIC values comparable to or lower than first-line tuberculosis drugs. nih.gov Research into other heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, has also identified compounds with tuberculostatic effects against pathogenic M. bovis strains. zsmu.edu.ua

Other Enzyme Inhibitory Activities (e.g., α-Glucosidase)

Inhibition of α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates, is an established therapeutic strategy for managing type-2 diabetes mellitus. nih.gov Thiazole derivatives have been investigated for this activity.

A series of 2-hydrazolyl-4-thiazolidinone hybrids were synthesized and evaluated as α-glucosidase inhibitors. nih.gov Two derivatives from this series showed higher inhibitory activity against α-glucosidase than the standard drug, acarbose (B1664774). nih.gov Kinetic analysis of the most active compound revealed a competitive mode of inhibition. nih.gov Similarly, derivatives based on the 1,2,4-triazole scaffold have been designed as dual inhibitors of both α-amylase and α-glucosidase, with some compounds showing potent inhibition of both enzymes, surpassing the efficacy of acarbose in the case of α-glucosidase. nih.gov

Future Perspectives and Emerging Research Directions for 2 2 Methylthiazol 4 Yl Acetonitrile

The heterocyclic compound 2-(2-Methylthiazol-4-yl)acetonitrile is a valuable building block in synthetic and medicinal chemistry. While it serves as a key intermediate, the future of this compound lies in harnessing modern chemical strategies to unlock its full potential. Emerging research directions are focused on developing sustainable synthetic methods, exploring its latent reactivity, designing novel bioactive derivatives through rational approaches, employing advanced analytical techniques for in-depth characterization, and integrating computational tools to accelerate discovery.

Q & A

Q. What are the standard synthetic routes for 2-(2-Methylthiazol-4-yl)acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Thiazole alkylation : Reacting 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃, achieving moderate yields .
  • Condensation with malononitrile : Using 2-aminothiophenol and malononitrile in ethanol with acetic acid as a catalyst, yielding ~57% after recrystallization .
  • Key variables : Catalyst choice (AlCl₃ vs. acetic acid) and solvent polarity significantly affect reaction efficiency. Ethanol promotes milder conditions, while AlCl₃ may require rigorous moisture control.

Q. How is this compound characterized structurally and for purity?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Confirm nitrile (C≡N) stretch at ~2250 cm⁻¹ and thiazole C=N at ~1580 cm⁻¹ .
  • ¹H NMR : Identify methyl protons on the thiazole ring (δ ~2.5 ppm) and acetonitrile CH₂ (δ ~4.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 277 [M+1] for derivatives) confirm molecular weight .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What crystallographic tools are recommended for resolving its solid-state structure?

  • Methodological Answer :
  • Use SHELX software (e.g., SHELXL for refinement) to process X-ray diffraction data. Key steps include:
  • Data integration with SHELXS for initial phase determination.
  • Refinement against high-resolution data (<1.0 Å) to resolve thiazole ring geometry and nitrile orientation .
  • Example: A derivative, 4-[2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetyl]benzonitrile, was resolved with R-factor <0.05 using SHELXL .

Advanced Research Questions

Q. How do substituents on the thiazole ring affect biological activity, and what SAR trends emerge?

  • Methodological Answer :
  • Anticancer SAR :
  • Derivatives with 2-phenylthiazol-4-yl or quinoxaline-2-yl substituents show higher cytotoxicity, while 2-methylthiazol-4-yl (as in the parent compound) exhibits minimal activity .
  • Hypothesis : Methyl groups may sterically hinder target binding, whereas aromatic substituents enhance π-π interactions with biomolecules.
  • Experimental design : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating substituent hydrophobicity (LogD) with IC₅₀ .

Q. How can conflicting cytotoxicity data for thiazole derivatives be reconciled?

  • Methodological Answer :
  • Case study : this compound derivatives showed low cytotoxicity in vitro, contrary to active analogs. Potential factors:
  • Solubility : Methyl groups increase LogD (calculated ~2.5), reducing aqueous bioavailability .
  • Target specificity : Lack of correlation with known drug targets suggests unique mechanisms (e.g., kinase inhibition vs. DNA intercalation) .
  • Resolution : Perform proteomic profiling (e.g., kinase assays) to identify novel targets and validate via knock-out models.

Q. What computational strategies predict physicochemical properties critical for drug design?

  • Methodological Answer :
  • pKa and LogD : Use software like JChem to calculate acidic pKa (~11.1) and LogD (pH 5.5: ~2.5), guiding formulation for cellular uptake .
  • Docking studies : Model interactions with cytochrome P450 enzymes to predict metabolic stability.
  • Validation : Cross-check computed properties with experimental HPLC retention times and solubility assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.